molecular formula C9H9BrClNO2 B1424225 Ethyl 2-amino-5-bromo-4-chlorobenzoate CAS No. 1260790-69-9

Ethyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No. B1424225
CAS RN: 1260790-69-9
M. Wt: 278.53 g/mol
InChI Key: WSDPTZSINKNKBS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H9BrClNO2 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-bromo-4-chlorobenzoate consists of a benzene ring substituted with bromine, chlorine, an ethyl ester, and an amino group .

Scientific Research Applications

Organic Synthesis

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a valuable intermediate in organic synthesis. It can be used to synthesize complex biphenyl structures, which are common frameworks in many organic compounds . The presence of both amino and halogen groups on the benzene ring makes it a versatile starting material for various substitution reactions that are pivotal in building complex organic molecules.

Pharmacology

In pharmacological research, this compound serves as a reference standard for drug testing . Its structural features allow for the development of pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity. This can lead to the discovery of new therapeutic agents with potential applications in medicine.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its potential as a precursor for the synthesis of various drugs. Its bromo and chloro substituents are particularly useful in creating derivatives that may possess anti-inflammatory, analgesic, or antibiotic properties.

Biochemistry

In biochemistry, Ethyl 2-amino-5-bromo-4-chlorobenzoate can be employed in the study of enzyme-substrate interactions. The amino group can mimic the structure of an amino acid side chain, making it a useful tool in probing the active sites of enzymes and understanding their mechanisms of action.

Chemical Education

This compound is also used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution and the effects of electron-withdrawing groups on reactivity . It provides a practical example for students to understand the theoretical aspects of organic chemistry.

Environmental Research

While direct applications in environmental research are not well-documented, compounds like Ethyl 2-amino-5-bromo-4-chlorobenzoate can be used to study the environmental fate of halogenated aromatic compounds . Understanding their breakdown and interaction with environmental factors is crucial for assessing potential risks and environmental impacts.

Industrial Chemistry

In the industrial context, this compound can be a building block for the synthesis of dyes, pigments, and other materials that require specific aromatic structures . Its reactive sites allow for further functionalization, which is essential in tailoring the properties of the final product.

Analytical Chemistry

Lastly, Ethyl 2-amino-5-bromo-4-chlorobenzoate can be utilized as a standard in analytical chemistry for the calibration of instruments and validation of analytical methods . Its well-defined structure and properties make it an ideal candidate for such applications.

Safety and Hazards

Ethyl 2-amino-5-bromo-4-chlorobenzoate is considered hazardous. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-amino-5-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDPTZSINKNKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromo-4-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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